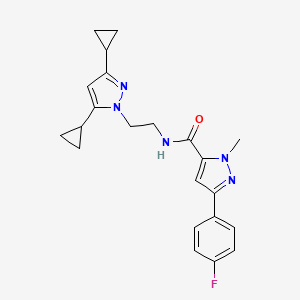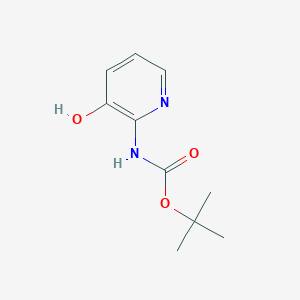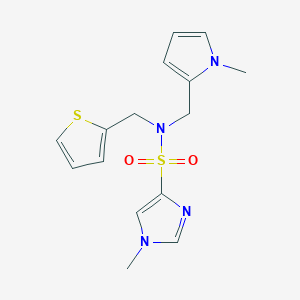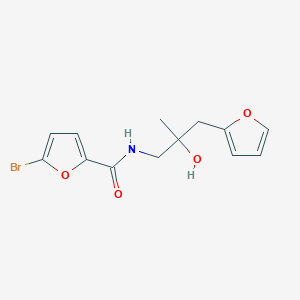![molecular formula C10H18ClN B2777981 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride CAS No. 1177790-86-1](/img/structure/B2777981.png)
4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is a chemical compound with the molecular formula C10H18ClN1. It is related to Tricyclo[4.3.1.0 3,8]decan-4-one2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.Molecular Structure Analysis
The molecular structure of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is defined by its molecular formula, C10H18ClN1. This indicates that it contains 10 carbon atoms, 18 hydrogen atoms, one nitrogen atom, and one chlorine atom1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical And Chemical Properties Analysis
The molecular weight of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is 187.711. Unfortunately, I couldn’t find more detailed physical and chemical properties such as boiling point, melting point, and density.Wissenschaftliche Forschungsanwendungen
Enantioselective Syntheses and Biomimetic Approaches
- Biomimetic Synthesis: A study utilized a biomimetic rearrangement to achieve the enantioselective synthesis of marine sesquiterpenes, highlighting the compound's utility in understanding and mimicking natural product synthesis processes (Srikrishna, Ravi, & Subbaiah, 2008).
- Synthetic Scaffold Construction: Research has been conducted on developing efficient synthetic routes for creating tricyclic scaffolds, demonstrating the compound's relevance in organic synthesis and material science (Li et al., 2007).
Novel Compounds and Their Biological Activities
- Cytotoxicity and Bioactive Compounds: Studies on novel tricyclic compounds have revealed significant cytotoxic activity against human tumor cell lines, showcasing the potential for developing new therapeutic agents (Liu et al., 2011).
- Radioligand Development for Medical Imaging: Research into tricyclic tropane analogs has explored their use as potent and selective ligands for the serotonin transporter, indicating applications in brain imaging and neurology (Quinlivan et al., 2003).
Material Science and Chemical Properties
- Physical Property Studies: Investigations into the physical properties of tricyclic compounds, such as density, viscosity, and vapor pressure, provide insights into their application in high-energy density fuels and other material sciences (Xing et al., 2009).
Safety And Hazards
I couldn’t find specific safety and hazard information for 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride. It’s important to handle all chemical compounds with care and use appropriate safety measures.
Zukünftige Richtungen
The future directions for research on 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride are not clear from the available information. Further research could potentially explore its synthesis, properties, and potential applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
tricyclo[4.3.1.03,8]decan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-5-7-1-6-2-8(3-7)9(10)4-6;/h6-10H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNDGRYOTXWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C3C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)


![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2777902.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2777907.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)




![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)